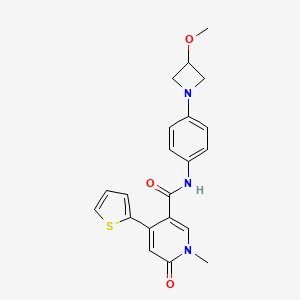

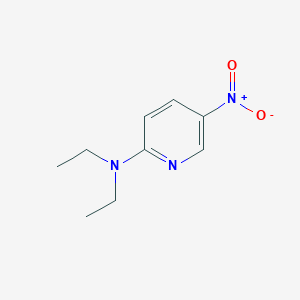

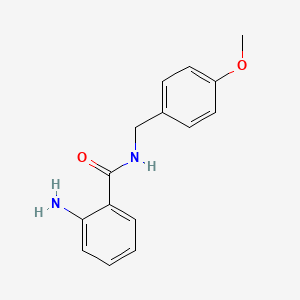

![molecular formula C25H29N3O3 B2487440 1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018128-70-5](/img/structure/B2487440.png)

1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.525. The purity is usually 95%.

BenchChem offers high-quality 1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Properties

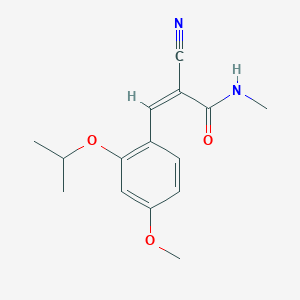

Chalcones, like Compound X, have been studied for their antimalarial potential . These compounds exhibit promising activity against Plasmodium parasites, which cause malaria. Researchers investigate their mechanisms of action and explore their potential as novel antimalarial drugs.

Antifungal Activity

Chalcones also demonstrate antifungal properties . They inhibit fungal growth by disrupting cell membranes or interfering with essential metabolic pathways. Compound X could be evaluated for its efficacy against specific fungal strains, potentially leading to new antifungal agents.

Anticancer Effects

Chalcones have attracted attention as potential anticancer agents . They exhibit cytotoxicity against cancer cells, induce apoptosis (programmed cell death), and interfere with tumor growth. Researchers explore their activity against various cancer types, including breast, lung, and colon cancers. Compound X might contribute to this exciting field.

Antioxidant Properties

Chalcones act as antioxidants, scavenging free radicals and protecting cells from oxidative stress . Oxidative damage contributes to aging and various diseases. Investigating Compound X’s antioxidant capacity could reveal its potential health benefits.

Tyrosinase Inhibition

Chalcones, including Compound X, inhibit tyrosinase, an enzyme involved in melanin production . This property makes them relevant for skin-lightening formulations or treatments for hyperpigmentation disorders. Researchers study their effects on melanin synthesis pathways.

Anti-inflammatory Activity

Chalcones possess anti-inflammatory properties . They modulate inflammatory pathways, potentially alleviating conditions like arthritis or inflammatory bowel disease. Compound X could be evaluated in preclinical models to assess its anti-inflammatory effects.

Antibacterial Potential

Chalcones exhibit antibacterial activity against various pathogens . Researchers investigate their effects on both Gram-positive and Gram-negative bacteria. Compound X might contribute to combating antibiotic-resistant strains.

Material Science Applications

Beyond biological chemistry, chalcones find applications in material science. For instance:

- Non-linear Optics (NLO) : Chalcones are used in NLO materials, which have applications in laser technology, telecommunications, and optical data processing .

- Optical Limiting : Researchers explore chalcones for their ability to limit optical intensity, protecting optical devices from damage .

- Electrochemical Sensing : Chalcones can be incorporated into electrochemical sensors for detecting specific analytes .

- Langmuir Films : Chalcones form stable monolayers at air-water interfaces, making them relevant for Langmuir-Blodgett films used in surface science and nanotechnology .

properties

IUPAC Name |

4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-4-11-27-14-19(13-24(27)30)25-26-21-7-5-6-8-22(21)28(25)15-20(29)16-31-23-12-17(2)9-10-18(23)3/h4-10,12,19-20,29H,1,11,13-16H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMOONNAJHXUDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2487365.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)

![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)